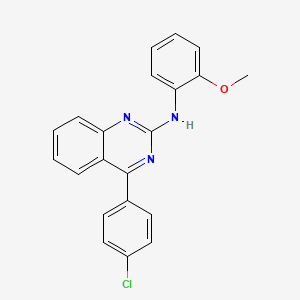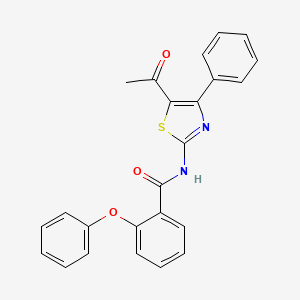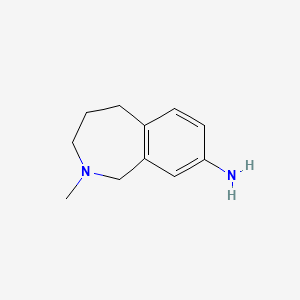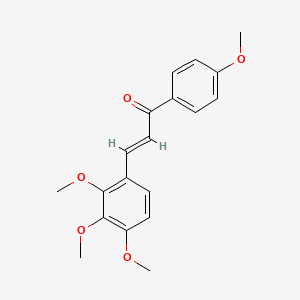![molecular formula C22H29NO2S B2615811 N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenecarboxamide CAS No. 338962-66-6](/img/structure/B2615811.png)
N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenecarboxamide, also known as MMB-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors and has been studied for its effects on various physiological and biochemical processes.
Mechanism of Action
N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenecarboxamide acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. These receptors are located throughout the body and are involved in a variety of physiological and biochemical processes. Activation of these receptors by this compound leads to the release of neurotransmitters and other signaling molecules, which can result in various physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, which may make it useful for the treatment of pain and inflammation. In addition, this compound has been shown to have anti-cancer properties, which may make it useful for the treatment of various types of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenecarboxamide in lab experiments is its potency as a cannabinoid receptor agonist. This allows researchers to study the effects of cannabinoid receptor activation in a more controlled manner. However, a limitation of using this compound in lab experiments is its potential for toxicity and adverse effects, which may limit its use in certain types of experiments.
Future Directions
There are several potential future directions for research on N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenecarboxamide. One area of interest is its potential for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. In addition, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential for use in the treatment of pain, inflammation, and cancer.
Synthesis Methods
N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenecarboxamide is synthesized through a multistep process that involves the reaction of mesityl oxide with thiourea to form the corresponding thioamide. This thioamide is then reacted with 4-methoxybenzoyl chloride to form the final product, this compound.
Scientific Research Applications
N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. In addition, this compound has been studied for its effects on neurological disorders such as epilepsy and Alzheimer's disease.
properties
IUPAC Name |
4-methoxy-N-[2-methyl-2-[(2,4,6-trimethylphenyl)methylsulfanyl]propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2S/c1-15-11-16(2)20(17(3)12-15)13-26-22(4,5)14-23-21(24)18-7-9-19(25-6)10-8-18/h7-12H,13-14H2,1-6H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKUXKSKMRVVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSC(C)(C)CNC(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2615732.png)
![4-((6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2615733.png)
![(4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride](/img/structure/B2615735.png)


![N-(2,3-dimethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2615741.png)



![2-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2615749.png)
![(2Z,5E)-3-Ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-[(2Z)-2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one;ethyl sulfate](/img/structure/B2615750.png)
![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 4-fluorobenzenecarboxylate](/img/structure/B2615751.png)